Epimedoside

Overview

Description

Epimedoside is a flavonoid isolated from the roots of Epimedium wushanense . It exhibits significant antioxidant activity in vitro .

Synthesis Analysis

The synthesis of Epimedoside involves flavonoid metabolism in Herba Epimedii. The expression of genes involved in flavonoid biosynthesis showed significant differences between small and large flower taxa . Moreover, genes encoding O-methyltransferase played crucial roles in flavonoids metabolism .

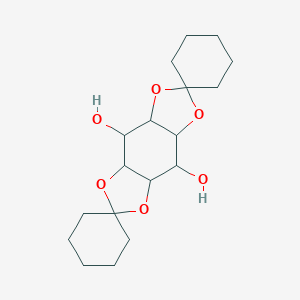

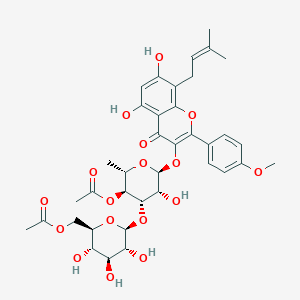

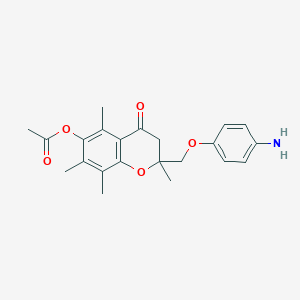

Molecular Structure Analysis

Epimedoside has a molecular formula of C37H44O17 . Its molecular weight is 760.7 g/mol . The IUPAC name of Epimedoside is [ (2R,3S,4S,5R,6S)-6- [ (2S,3R,4S,5S,6S)-5-Acetyloxy-2- [5,7-dihydroxy-2- (4-methoxyphenyl)-8- (3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-3-hydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate .

Chemical Reactions Analysis

Epimedoside is a flavonol glycoside, isolated from the aerial parts of Epimedium koreanum Nakai (Berberidaceae) . The chemical components of different parts of the herb from three Epimedium species (Epimedium sagittatum, E. pubescens and E. myrianthum) were analyzed using ultra high-performance liquid chromatography coupled with photo-diode array and quadrupole time-of-flight mass spectrometry (UHPLC-PDA-Q-TOF/MS) and multivariate statistical analysis .

Scientific Research Applications

Treatment of Osteoporosis

Epimedoside has been identified as a potential active compound in treating osteoporosis . It has been found to promote osteoblast differentiation, bind with HIF-1α, and inhibit both HIF-1α gene and protein expression, as well as enhance COL1A1 protein expression under hypoxic conditions . In vivo experiments demonstrated its ability to improve bone microstructures and reduce bone loss by decreasing bone marrow adipose tissue, enhancing bone formation, and suppressing HIF-1α protein expression . This study provides a scientific basis for the clinical application of Epimedium and offers a new candidate drug for the treatment of osteoporosis .

Modification of Prenylflavonol Glycosides

Epimedoside has been found to play a role in the modification of prenylated flavonol glycosides in Epimedium plants . A novel prenylated flavonol rhamnoside xylosyltransferase gene (EpF3R2″XylT) was cloned from E. pubescens, and the enzymatic activity of its decoding proteins was examined in vitro with different prenylated flavonol rhamnoside substrates and different 3- O -monosaccharide moieties . The analysis of enzymatic kinetics showed that EpF3R2″XylT had the highest substrate affinity toward icariin with the lowest Km value of 75.96 ± 11.91 mM .

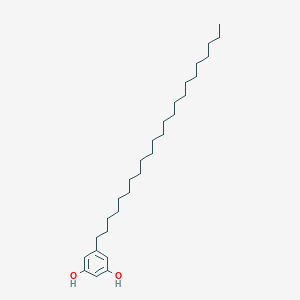

Anti-Oxidative Properties

Epimedoside, as a key medicinal component in Epimedium plants, is known to have great pharmaceutical activities for human health . The pharmaceutically active compounds have been proven to be a broad spectrum of flavonol glycosides in the genus Epimedium . These flavonol glycosides are generally kaempferol derivatives that have been modified by prenylation, methylation, and glycosylation .

Future Directions

Mechanism of Action

Target of Action

Epimedoside, a bioactive compound derived from the Epimedium plant, primarily targets Hypoxia-inducible factor 1-alpha (HIF-1α) . HIF-1α is a transcription factor that plays a crucial role in cellular responses to hypoxia, or low oxygen conditions . It is involved in various cellular processes, including cell survival, angiogenesis, and metabolism .

Mode of Action

Epimedoside interacts with HIF-1α, promoting osteoblast differentiation and inhibiting both HIF-1α gene and protein expression . It also enhances the expression of the COL1A1 protein under hypoxic conditions . The interaction between Epimedoside and HIF-1α leads to changes in cellular processes, particularly those related to bone formation and osteoporosis treatment .

Biochemical Pathways

Epimedoside affects several biochemical pathways. It is involved in the regulation of the HIF-1 signaling pathway, which plays a key role in cellular responses to hypoxia . By targeting and inhibiting HIF-1α, Epimedoside can influence the downstream effects of this pathway, including cell survival, angiogenesis, and metabolism .

Result of Action

The molecular and cellular effects of Epimedoside’s action are primarily observed in its promotion of osteoblast differentiation and inhibition of HIF-1α . This leads to improved bone microstructures and reduced bone loss by decreasing bone marrow adipose tissue and enhancing bone formation . These effects make Epimedoside a potential therapeutic agent for osteoporosis .

properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-5-acetyloxy-2-[5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-3-hydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44O17/c1-15(2)7-12-21-22(40)13-23(41)25-27(43)34(32(52-33(21)25)19-8-10-20(47-6)11-9-19)53-37-30(46)35(31(16(3)49-37)50-18(5)39)54-36-29(45)28(44)26(42)24(51-36)14-48-17(4)38/h7-11,13,16,24,26,28-31,35-37,40-42,44-46H,12,14H2,1-6H3/t16-,24+,26+,28-,29+,30+,31-,35-,36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGOVKQDBSFQIU-RDYCXQFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O)O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epimedoside | |

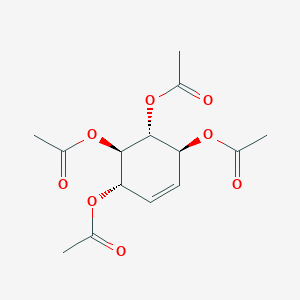

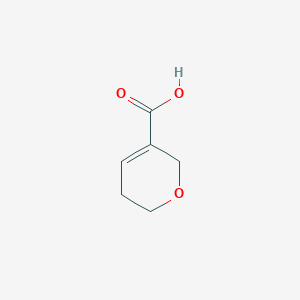

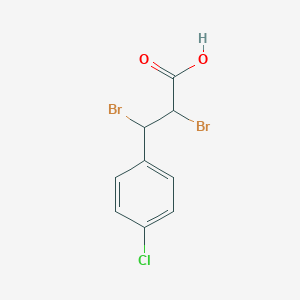

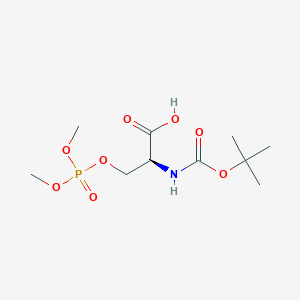

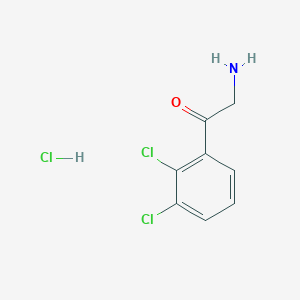

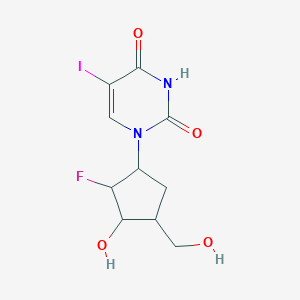

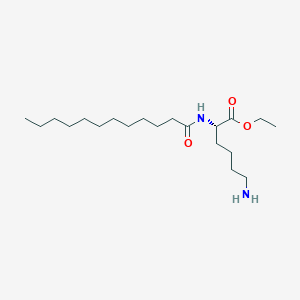

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,3''S)-N-[3-(3-acetoxy-3-methoxycarbonylpropanamino)-3-tert-butoxycarbonylpropanyl]azetidine-2-carboxylic Acid tert-Butyl Ester](/img/structure/B16914.png)

![4-Nitrobenzo[D]thiazol-2-OL](/img/structure/B16928.png)

![2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B16929.png)

![Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B16934.png)